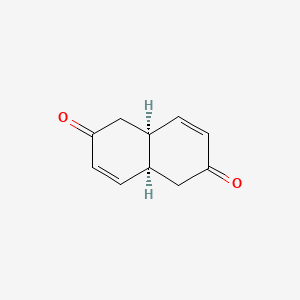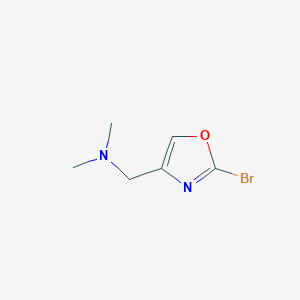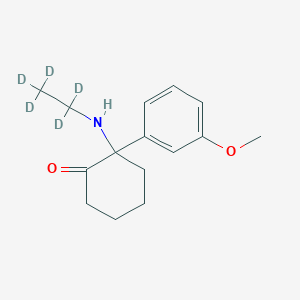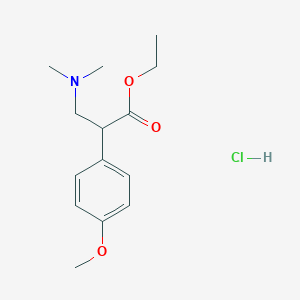
3,4,4a,5,6,7,8,8a-octahydro-2H-1,6-naphthyridin-1-yl-(2-fluorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,4a,5,6,7,8,8a-octahydro-2H-1,6-naphthyridin-1-yl-(2-fluorophenyl)methanone is a complex organic compound with a unique structure that includes a naphthyridine ring system and a fluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4a,5,6,7,8,8a-octahydro-2H-1,6-naphthyridin-1-yl-(2-fluorophenyl)methanone typically involves multiple steps, starting with the preparation of the naphthyridine ring system. Common synthetic routes include:
Cyclization Reactions: Formation of the naphthyridine ring through cyclization of appropriate precursors under acidic or basic conditions.
Fluorination: Introduction of the fluorophenyl group using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Coupling Reactions: Coupling of the naphthyridine ring with the fluorophenyl group using palladium-catalyzed cross-coupling reactions like Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Analyse Chemischer Reaktionen
Types of Reactions
3,4,4a,5,6,7,8,8a-octahydro-2H-1,6-naphthyridin-1-yl-(2-fluorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: Oxidation of the naphthyridine ring using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions on the fluorophenyl group using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Fluorinating Agents: N-fluorobenzenesulfonimide (NFSI), Selectfluor.
Catalysts: Palladium catalysts for cross-coupling reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
3,4,4a,5,6,7,8,8a-octahydro-2H-1,6-naphthyridin-1-yl-(2-fluorophenyl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3,4,4a,5,6,7,8,8a-octahydro-2H-1,6-naphthyridin-1-yl-(2-fluorophenyl)methanone involves its interaction with specific molecular targets and pathways. The fluorophenyl group may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological activities. The naphthyridine ring system may also play a role in its mechanism of action by interacting with nucleic acids or proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-: A similar compound with a naphthalenemethanol structure.
Tetramethyl acetyloctahydronaphthalenes: Compounds with a similar octahydronaphthalene structure but different functional groups.
Uniqueness
3,4,4a,5,6,7,8,8a-octahydro-2H-1,6-naphthyridin-1-yl-(2-fluorophenyl)methanone is unique due to the presence of both the naphthyridine ring system and the fluorophenyl group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C15H19FN2O |
|---|---|
Molekulargewicht |
262.32 g/mol |
IUPAC-Name |
3,4,4a,5,6,7,8,8a-octahydro-2H-1,6-naphthyridin-1-yl-(2-fluorophenyl)methanone |
InChI |
InChI=1S/C15H19FN2O/c16-13-6-2-1-5-12(13)15(19)18-9-3-4-11-10-17-8-7-14(11)18/h1-2,5-6,11,14,17H,3-4,7-10H2 |
InChI-Schlüssel |
CSHKKZSDTLLESO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CNCCC2N(C1)C(=O)C3=CC=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(1R)-1-hydroxy-2-[4-(4-phenylmethoxyphenyl)butylamino]ethyl]benzene-1,2-diol](/img/structure/B13430216.png)

![6-[(2-Hydroxy-6-methylphenyl)methyl]-2-(methoxymethyl)-3-methyl-phenol](/img/structure/B13430231.png)
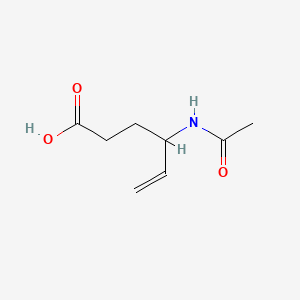
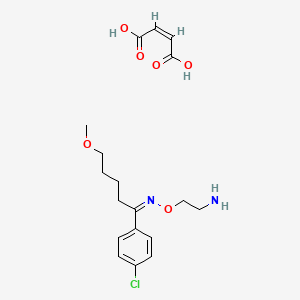

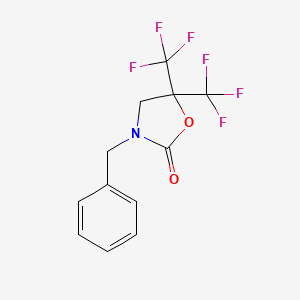
![1-[2-(4-Hydroxy-2,2,6,6-tetramethyl-1-piperidinyl)ethyl] Ester Butanedioic Acid](/img/structure/B13430255.png)
![[(2R,3R,4R,5R)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B13430264.png)
